Lycopane

Catalog No.
S534137
CAS No.
45316-02-7
M.F
C40H82
M. Wt
563.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycopane

CAS Number

45316-02-7

Product Name

Lycopane

IUPAC Name

2,6,10,14,19,23,27,31-octamethyldotriacontane

Molecular Formula

C40H82

Molecular Weight

563.1 g/mol

InChI

InChI=1S/C40H82/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h33-40H,11-32H2,1-10H3

InChI Key

VZVGMMPGAFGVOS-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Solubility

Soluble in DMSO

Synonyms

Lycopane

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C

Description

The exact mass of the compound 2,6,10,14,19,23,27,31-Octamethyldotriacontane is 562.6417 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lycopene is a natural pigment belonging to the carotenoid family, characterized by its deep red color. It is an acyclic unsaturated hydrocarbon with the molecular formula C40H56, consisting of 13 double bonds, 11 of which are conjugated. This unique structure contributes to its vibrant color and antioxidant properties. Lycopene is predominantly found in tomatoes and other red fruits and vegetables, where it plays a crucial role in photosynthesis and protects plant cells from oxidative stress. The compound was first isolated in 1910, and its structure was elucidated by 1931 .

, including:

  • Isomerization: Lycopene can convert from its all-trans form to several cis-isomers when exposed to heat or light. The stability of these isomers varies, with the all-trans form being the most stable .
  • Oxidation: When exposed to oxygen, lycopene can oxidize, leading to the formation of various oxidation products such as lycopene 1,2-epoxide and lycopene 5,6-epoxide .
  • Reactions with Free Radicals: Lycopene acts as an antioxidant by quenching singlet oxygen and neutralizing free radicals, thus preventing cellular damage .

Lycopene exhibits significant biological activity, primarily due to its antioxidant properties. It has been shown to:

  • Scavenge Free Radicals: Lycopene is one of the most effective antioxidants among carotenoids, providing protection against oxidative stress .
  • Exhibit Anti-Cancer Properties: Epidemiological studies suggest that higher dietary intake of lycopene correlates with a lower risk of certain cancers, particularly prostate cancer .
  • Modulate Redox Status: Lycopene interacts with reactive oxygen species (ROS), helping to maintain cellular redox balance and prevent oxidative damage .

Lycopene can be synthesized through both natural and synthetic methods:

  • Natural Synthesis: In plants, lycopene biosynthesis begins with mevalonic acid, which is converted into dimethylallyl pyrophosphate. This compound then undergoes several condensation reactions involving isopentenyl pyrophosphate to form geranylgeranyl pyrophosphate, which ultimately leads to lycopene through desaturation processes .
  • Synthetic Production: Synthetic lycopene can be produced via chemical synthesis involving intermediates commonly used in carotenoid production. A typical method includes Wittig-type condensation between dialdehyde intermediates and other compounds .

Lycopene has various applications across multiple industries:

  • Nutraceuticals: Due to its health benefits, lycopene is often used in dietary supplements aimed at reducing the risk of chronic diseases.
  • Food Industry: As a natural colorant and antioxidant, lycopene is added to food products for both aesthetic appeal and health benefits.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at preventing skin damage from UV radiation .

Research on lycopene's interactions within biological systems reveals:

  • Bioavailability Variations: The bioavailability of lycopene varies depending on its form (cis vs. trans) and the food matrix. Processed tomato products tend to enhance its absorption compared to fresh tomatoes .
  • Metabolism: Lycopene metabolism involves conversion into various metabolites that may exert additional biological effects. Studies indicate that these metabolites can also influence enzyme activity related to oxidative stress response .

Lycopene shares structural similarities with other carotenoids but possesses unique characteristics that distinguish it from them:

CompoundStructure TypeUnique Features
Beta-CaroteneTetraterpenePro-vitamin A activity; two cyclized ends
Alpha-CaroteneTetraterpenePro-vitamin A activity; less potent antioxidant
AstaxanthinXanthophyllContains keto groups; stronger antioxidant effect
ZeaxanthinXanthophyllImportant for eye health; differs in structure

While beta-carotene and alpha-carotene have pro-vitamin A activity due to their β-ionone rings, lycopene lacks this feature and does not convert into vitamin A. Astaxanthin and zeaxanthin are xanthophylls that contain oxygenated functional groups, giving them different properties compared to lycopene. Lycopene’s unique acyclic structure without cyclization contributes significantly to its distinct biological activities and applications in health-related fields .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

19.6

Exact Mass

562.6417

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Lycopane

Dates

Modify: 2024-02-18
1: Cario A, Grossi V, Schaeffer P, Oger PM. Membrane homeoviscous adaptation in the piezo-hyperthermophilic archaeon Thermococcus barophilus. Front Microbiol. 2015 Oct 21;6:1152. doi: 10.3389/fmicb.2015.01152. eCollection 2015. PubMed PMID: 26539180; PubMed Central PMCID: PMC4612709.
2: Marshall CP, Olcott Marshall A. The potential of Raman spectroscopy for the analysis of diagenetically transformed carotenoids. Philos Trans A Math Phys Eng Sci. 2010 Jul 13;368(1922):3137-44. doi: 10.1098/rsta.2010.0016. PubMed PMID: 20529950.
3: Lattuati A, Guezennec J, Metzger P, Largeau C. Lipids of Thermococcus hydrothermalis, an archaea isolated from a deep-sea hydrothermal vent. Lipids. 1998 Mar;33(3):319-26. PubMed PMID: 9560807.
4: Freeman KH, Wakeham SG, Hayes JM. Predictive isotopic biogeochemistry: hydrocarbons from anoxic marine basins. Org Geochem. 1994;21(6-7):629-44. PubMed PMID: 11539435.
5: Wakeham SG, Freeman KH, Pease TK, Hayes JM. A photoautotrophic source for lycopane in marine water columns. Geochim Cosmochim Acta. 1993 Jan;57(1):159-65. PubMed PMID: 11537733.
6: Brassell SC, Wardroper AM, Thomson ID, Maxwell JR, Eglinton G. Specific acyclic isoprenoids as biological markers of methanogenic bacteria in marine sediments. Nature. 1981 Apr 23;290(5808):693-6. PubMed PMID: 7219553.

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